
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a morpholinomethyl group attached to the furan ring, along with a phenoxy substituent. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and 4-phenoxyfuran. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product. The reaction conditions usually include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Morpholinomethyl)-4-phenylfuran hydrochloride
- 2-(1-Piperidinylmethyl)-4-phenoxyfuran hydrochloride
- 2-(1-Morpholinomethyl)-5-phenoxyfuran hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholinomethyl and phenoxy groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
101833-07-2 |
|---|---|
Molecular Formula |
C15H18ClNO3 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
4-[(4-phenoxyfuran-2-yl)methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-4-13(5-3-1)19-15-10-14(18-12-15)11-16-6-8-17-9-7-16;/h1-5,10,12H,6-9,11H2;1H |
InChI Key |
WLTJIMBAQNMADY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CC2=CC(=CO2)OC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


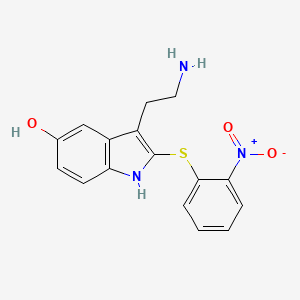
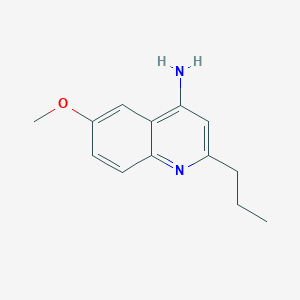
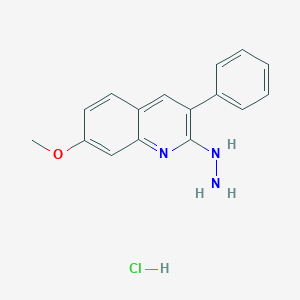
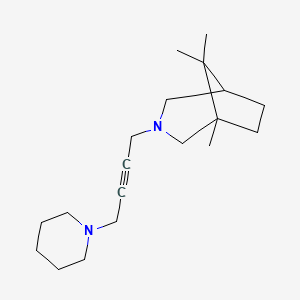
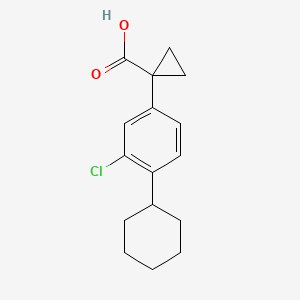
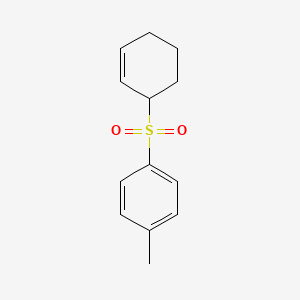

![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
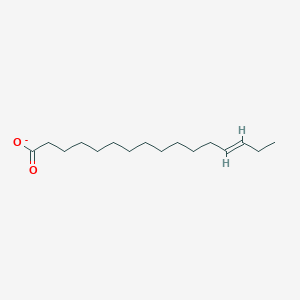
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
